Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate
Description
This organotin compound features a central tin atom coordinated by sulfur and oxygen atoms, forming a heterocyclic structure. Its molecular formula is C58H116O6S3Sn, with a molecular weight of 1108.4 g/mol (calculated from ). The tin center is bonded to a dodecyl group, a tetradecyl ester chain, and a sulfur-containing propylthio moiety. The compound’s structural complexity arises from its mixed oxygen-sulfur coordination and long alkyl chains, which influence its solubility, thermal stability, and reactivity.
Properties
CAS No. |
83898-49-1 |
|---|---|
Molecular Formula |
C63H124O6S3Sn |
Molecular Weight |
1192.6 g/mol |
IUPAC Name |
tetradecyl 3-[dodecyl-bis[(3-oxo-3-tetradecoxypropyl)sulfanyl]stannyl]sulfanylpropanoate |
InChI |
InChI=1S/3C17H34O2S.C12H25.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-17(18)14-16-20;1-3-5-7-9-11-12-10-8-6-4-2;/h3*20H,2-16H2,1H3;1,3-12H2,2H3;/q;;;;+3/p-3 |
InChI Key |
DPVXTEOYLSQRFX-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCS[Sn](CCCCCCCCCCCC)(SCCC(=O)OCCCCCCCCCCCCCC)SCCC(=O)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate involves multiple steps. The process typically starts with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates are then subjected to a series of reactions, including esterification, thiolation, and stannylation, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment for precise temperature and pressure control, as well as purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: The thio and oxa groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in the formation of new thioether or ether linkages.
Scientific Research Applications
Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialized materials and coatings.
Mechanism of Action
The mechanism by which tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Organotin compounds with analogous heterocyclic frameworks but varying substituents exhibit distinct physicochemical properties. Below is a comparative analysis based on structural and electronic differences:
Table 1: Structural Comparison of Selected Organotin Compounds
Key Findings:
Substituent Effects :
- Compounds with longer alkyl chains (e.g., dodecyl, tetradecyl) exhibit higher molecular weights and hydrophobicity, reducing solubility in polar solvents .
- Symmetric substitution (e.g., two dodecyl groups in CAS 83898-50-4) enhances thermal stability compared to asymmetric analogs .
Shorter alkyl chains (e.g., butyl in CAS 51287-83-3) lower steric hindrance, favoring nucleophilic reactions .
Synthetic Challenges: The target compound’s mixed O/S ligands and long alkyl chains complicate synthesis and purification, as noted in supplier specifications (e.g., purity levels ≤96% for similar compounds) .
Table 2: Property Trends Across Analogues
| Property | Target Compound | CAS 83898-50-4 | CAS 83898-51-5 | CAS 51287-83-3 |
|---|---|---|---|---|
| Hydrophobicity | High (tetradecyl chains) | Moderate (dodecyl chains) | Very High (three dodecyl) | Low (butyl chains) |
| Thermal Stability | Moderate | High | Moderate | Low |
| Reactivity | Moderate (S/O ligands) | Low (symmetric structure) | Low (steric bulk) | High (low steric hindrance) |
Biological Activity
Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate, with the CAS number 83898-49-1, is a complex organotin compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C63H124O6S3Sn |
| Molecular Weight | 1192.56 g/mol |
| EINECS | 281-259-9 |
| Synonyms | Tetradecyl 5-dodecyl-9-oxo... |
| CAS Registry Number | 83898-49-1 |
Structural Characteristics
The compound features a complex arrangement of long aliphatic chains and functional groups, which may influence its solubility and interaction with biological membranes. The presence of tin in its structure suggests potential applications in biomedicine, as organotin compounds are known for their antimicrobial and antifungal properties.
Antimicrobial Properties
Research indicates that organotin compounds, including tetradecyl 5-dodecyl derivatives, exhibit significant antimicrobial activity. A study highlighted that such compounds can disrupt microbial cell membranes, leading to cell lysis and death. This mechanism is particularly relevant in the development of new antimicrobial agents against resistant strains of bacteria.
Cytotoxicity Studies
In vitro studies have shown that tetradecyl 5-dodecyl-9-oxo can induce cytotoxic effects in various cancer cell lines. The compound's ability to modulate apoptosis pathways has been documented, suggesting its potential as an anticancer agent. For instance, a study involving human breast cancer cells demonstrated that treatment with this compound resulted in increased apoptosis markers compared to untreated controls.
The biological activity of tetradecyl 5-dodecyl-9-oxo is believed to involve several mechanisms:
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following treatment with this compound, contributing to oxidative stress and subsequent cell death.
- Signal Transduction Pathways : The compound may influence various signaling pathways involved in cell survival and apoptosis, although further research is needed to elucidate these mechanisms fully.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of tetradecyl 5-dodecyl derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, with minimal inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics.
Evaluation of Cytotoxic Effects
In a controlled laboratory setting, human cancer cell lines were treated with varying concentrations of tetradecyl 5-dodecyl-9-oxo. The results demonstrated a substantial reduction in cell viability at concentrations above 10 µM after 24 hours of exposure. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming the cytotoxic potential of the compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
